Methenamine

Description

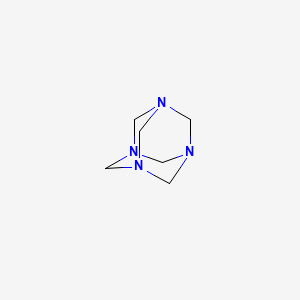

Structure

3D Structure

Properties

IUPAC Name |

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYKSIONXSXAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE TETRAMINE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020692 | |

| Record name | Methenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethylenetetramine appears as odorless white crystalline powder or colorless lustrous crystals. Sublimes in a vacuum at about 505 °F with some decomposition. Solutions are strong bases (pH of 0.2 molar aqueous solution is 8.4). (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Colourless or white crystalline powder, White, crystalline powder or colorless, lustrous crystals; [HSDB], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | HEXAMETHYLENE TETRAMINE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Hexamethylene tetramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/807 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Metenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

482 °F (NTP, 1992), 482 °F, 250 °C (482 °F) - closed cup, 250 °C c.c. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylene tetramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/807 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

>21 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 302,300 mg/L at 25 °C, Solubility of methenamine in 100 g of various solvents at 20 °C is: 13.4 g chloroform, 7.25 g in methanol, 2.89 g in absolute ethanol, 0.65 g in acetone, 0.23 g in benzene, 0.14 g in xylene, 0.06 g in ether, and near zero in petroleum ether., At 12 °C, 81.3 g dissolves in 100 g of water; the solubility decreases slightly with increasing temperature., Freely soluble in water; practically insoluble in petroleum ether, For more Solubility (Complete) data for METHENAMINE (6 total), please visit the HSDB record page., 449 mg/mL at 12 °C, Solubility in water: good | |

| Record name | SID57260105 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.35 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3394 g/cu cm at 22 °C, Density: 1.27 at 25 °C, 1.33 g/cm³ | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.9 (Air = 1), Relative vapor density (air = 1): 4.9 | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.004 [mmHg], 6.1X10-4 mm Hg at 25 °C | |

| Record name | Hexamethylene tetramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/807 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystallizes from ethanol as colorless, hygroscopic rhombododecahedra., Colorless crystalline solid, Colorless, lustrous crystals or white crystalline powder, White, crystalline powder or colorless, lustrous crystals | |

CAS No. |

100-97-0 | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylenetetramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methenamine [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methenamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methenamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methenamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J50OIX95QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

536 °F (sublimes) (NTP, 1992), Sublimes at about 260 °C without melting and with partial decomposition, Sour taste; mp: 127-130 °C; ph of soln 4 /Methenamine mandelate/, Odorless, crystalline powder; melting point: ~190 °C with decomposition; soluble in 8 parts water; slight soluble in alcohol /Methenamine sulfosalicylate/, > 250 °C | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methenamine: Chemical Architecture, Hydrolytic Kinetics, and Pharmaceutical Applications

[1]

Executive Summary

Methenamine (Hexamethylenetetramine, HMTA) represents a unique class of adamantane-like heterocycles utilized in both pharmaceutical bacteriostasis and organic synthesis.[1][2] Unlike conventional antibiotics that target specific enzymatic pathways, this compound functions as a prodrug, relying on acid-catalyzed hydrolysis to release formaldehyde (

Molecular Architecture & Synthesis

This compound (

Structural Characteristics[4][5]

-

Geometry: The molecule consists of four nitrogen atoms at the vertices of a tetrahedron, bridged by six methylene (

) groups. -

Steric Protection: The tertiary amine nitrogens are sterically accessible for protonation but the cage structure imparts significant thermal stability (sublimation >280°C) relative to linear aliphatic amines.

-

Electronic Profile: The nitrogens act as weak bases (

), allowing the molecule to circulate systemically in neutral blood pH (7.4) without degradation.

Synthesis Pathway Diagram

The following diagram illustrates the condensation workflow and the resultant cage topology.

Figure 1: Stoichiometric condensation pathway yielding the this compound cage structure.[1]

Physicochemical Profile

For formulation development, the solubility profile and hygroscopicity of this compound are critical. It acts as a monodentate ligand in coordination chemistry but primarily serves as a formaldehyde reservoir in pharmacology.[1]

| Property | Value | Technical Context |

| Molecular Weight | 140.19 g/mol | Low MW facilitates rapid renal clearance.[1][4] |

| Appearance | White crystalline powder | Hygroscopic; requires moisture-tight storage.[1][4] |

| Solubility (Water) | ~85 g/100 mL (25°C) | Highly soluble; suitable for high-dose liquid formulations.[1][4] |

| Solubility (Organic) | Soluble in | Useful for organic synthesis (Sommelet reaction).[1][4] |

| 4.89 | Weak base; protonates in acidic urine (pH < 5.5).[1][4] | |

| Melting Point | 280°C (Sublimes) | High thermal stability; stable in solid-state formulations.[1][4] |

| Hygroscopicity | High | Caking can occur; often formulated with hydrophobic glidants.[1][4] |

Pharmacodynamics: pH-Dependent Hydrolysis

The clinical efficacy of this compound is entirely dependent on acid-catalyzed hydrolysis . It is a prodrug that remains inert at physiological blood pH (7.4).[1]

Mechanism of Action[6][7][8][9]

-

Systemic Circulation: At pH 7.4, the equilibrium heavily favors the intact cage molecule.[1] It is excreted largely unchanged by the kidneys.

-

Renal Activation: In the renal tubules and bladder, if the urine pH is acidic (< 6.0), the nitrogen atoms protonate.

-

Ring Opening: Protonation destabilizes the C-N bonds, leading to ring fragmentation.[1]

-

Formaldehyde Release: The fragmentation releases formaldehyde (

) and ammonium ions (

Critical Formulation Note: To ensure efficacy, this compound is almost exclusively formulated as a salt with weak organic acids (Hippuric acid or Mandelic acid).[1] These acids serve a dual purpose: they act as a counter-ion and, upon excretion, lower the urinary pH to facilitate hydrolysis.[1]

Hydrolysis Kinetics Pathway

The rate of hydrolysis is first-order with respect to this compound concentration but exponentially dependent on pH.

Figure 2: The pH-gated activation mechanism of this compound in the urinary tract.[1]

Analytical Characterization Protocol

Quantification of this compound requires separating the intact drug from its hydrolysis products (formaldehyde/ammonia) and the acid counter-ion (hippurate/mandelate).[7] The following HPLC protocol is validated for stability-indicating assays.

HPLC-SCX Method (Strong Cation Exchange)

This method utilizes cation exchange to retain the basic this compound while eluting acidic components near the void volume.

Reagents & Equipment:

-

Column: Zorbax SCX-300 (or equivalent strong cation exchange),

, -

Mobile Phase: Acetonitrile : 0.1M Sodium Perchlorate (

) (70:30 v/v).-

Note: Adjust aqueous buffer to pH 5.8 to prevent on-column hydrolysis during the run.

-

-

Detection: UV at 212 nm (monitoring the C-N cage absorption).

-

Temperature: Ambient (25°C).

Step-by-Step Workflow:

-

Standard Preparation: Dissolve this compound reference standard in the mobile phase to a concentration of 1 mg/mL. Critical: Prepare fresh daily to avoid slow hydrolysis in solution.[1]

-

Sample Preparation: Crush tablets (e.g., this compound Hippurate). Dissolve in mobile phase. Sonicate for 10 mins. Filter through 0.45

PTFE filter.[1] -

System Suitability: Inject standard 5 times.

-

Acceptance Criteria: RSD < 2.0% for peak area; Tailing factor < 2.0.[1]

-

-

Elution Profile:

-

Acid Counter-ion (Hippurate/Mandelate): Elutes early (

min) due to repulsion from the cation exchange resin.[1] -

This compound: Elutes later (

min) due to interaction between the protonated amine and the sulfonate groups on the resin.

-

-

Calculations: Calculate potency using external standard calibration.

Synthetic Utility: The Sommelet Reaction

Beyond pharmaceuticals, this compound is a versatile reagent in organic synthesis, specifically for converting benzyl halides to aldehydes (Sommelet Reaction).[1][9] This highlights the molecule's ability to act as a methylene donor.

Reaction Scheme:

-

Quaternization: Benzyl halide reacts with this compound to form a hexaminium salt.[1]

-

Hydrolysis: The salt is hydrolyzed in aqueous acid (acetic acid).[1]

-

Redox/Elimination: Through a hydride transfer mechanism, the benzyl amine derivative is oxidized to an aldehyde.[1]

This reaction is preferred over direct oxidation for sensitive substrates because it avoids over-oxidation to carboxylic acids.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4101, this compound. Retrieved from [Link][1][4]

-

Strom, J. G., & Jun, H. W. (1986). Separation and quantitation of this compound in urine by ion-pair extraction.[1][10] Journal of Pharmaceutical Sciences, 75(4), 416–420.[1] [Link]

-

Gleason, A., et al. (1998). Capillary gas chromatographic assay of residual this compound hippurate in equipment cleaning validation swabs.[1] Journal of Pharmaceutical and Biomedical Analysis, 16(6), 939-950.[1][11] [Link]

-

Ullmann's Encyclopedia of Industrial Chemistry. Amines, Aliphatic. Wiley-VCH Verlag GmbH & Co.[1] KGaA.[1][3] [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. This compound (CAS 100-97-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. What is the mechanism of this compound Hippurate? [synapse.patsnap.com]

- 6. Evaluation of this compound for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Determination of this compound, this compound mandelate and this compound hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. Development of an LC–MS/MS Assay and Toxicokinetic Characterization of Hexamethylenetetramine in Rats | MDPI [mdpi.com]

- 11. impactfactor.org [impactfactor.org]

Technical Monograph: Hydrolysis of Methenamine to Formaldehyde and Ammonia

[1]

Executive Summary

This technical guide details the physicochemical mechanism, kinetics, and clinical application of Methenamine (Hexamethylenetetramine) hydrolysis. This compound is a prodrug that relies on acid-catalyzed hydrolysis to release formaldehyde, a non-specific antimicrobial agent.[1][2][3] This document is designed for researchers and drug developers, focusing on the critical dependence of reaction kinetics on pH and the analytical validation of formaldehyde generation using the Hantzsch reaction (Nash method).

Molecular Mechanism: The Reverse Mannich Reaction

The hydrolysis of this compound (

Mechanistic Pathway[2][4][5]

-

Protonation: The tertiary nitrogen atoms in the adamantane-like cage are protonated by hydronium ions (

). -

Ring Opening: The

bond adjacent to the protonated nitrogen cleaves, generating an iminium ion intermediate. -

Hydration: Water attacks the electrophilic iminium carbon, leading to the release of formaldehyde (

) and the formation of an ammonium ion ( -

Cascade Fragmentation: This process repeats until the cage completely degrades into 6 moles of formaldehyde and 4 moles of ammonia.

Reaction Stoichiometry

Pathway Visualization

The following diagram illustrates the stepwise degradation logic.

Figure 1: Stepwise acid-catalyzed hydrolysis pathway of this compound. The cycle repeats until total fragmentation occurs.

Thermodynamics and Kinetics

For researchers developing urinary antiseptics or controlled-release resins, the kinetics of this reaction are the governing variable. The reaction is first-order with respect to this compound concentration, but the rate constant (

pH Dependence of Hydrolysis

The half-life (

Table 1: Kinetic Half-Life of this compound at 37°C

| pH Environment | Half-Life ( | Clinical/Experimental Implication |

| pH 2.0 | ~1.6 hours | Rapid degradation (Simulated Gastric Fluid) |

| pH 5.0 | ~13 - 15 hours | Ideal Therapeutic Window (Acidic Urine) |

| pH 5.8 | ~24 - 26 hours | Minimal Efficacy (Threshold of Activity) |

| pH 7.4 | > 400 hours | Systemic Stability (Blood Plasma) |

Data synthesized from Musher et al. (1974) and kinetic studies on hexamethylenetetramine degradation.

Activation Energy

The activation energy (

Pharmaceutical Application: Urinary Tract Antisepsis[4][7][8][9]

This compound is clinically administered as This compound Hippurate or This compound Mandelate . The choice of salt is functional: the hippuric or mandelic acid moiety acts as a urinary acidifier to ensure the bladder environment reaches the critical pH < 6.0 required for formaldehyde generation.

Mechanism of Action (MOA) Workflow

Unlike antibiotics that target specific bacterial enzymes (and thus breed resistance), formaldehyde acts as a general protein denaturant.[1][2][3] Resistance cannot develop against formaldehyde.[2][5]

Figure 2: Pharmacokinetic and pharmacodynamic workflow of this compound Hippurate.

Analytical Protocol: Determination of Formaldehyde (Nash Method)

To validate hydrolysis in an experimental setting, one cannot simply measure the disappearance of this compound. One must quantify the appearance of formaldehyde. The Nash Method (Hantzsch reaction) is the gold standard due to its specificity for formaldehyde in the presence of this compound.

Principle

Formaldehyde reacts with acetylacetone (2,4-pentanedione) in the presence of ammonium acetate to form 3,5-diacetyl-1,4-dihydrolutidine (DDL), a yellow-colored compound with maximum absorbance at 412 nm .

Reagent Preparation (Nash Reagent)[10][11][12]

-

Ammonium Acetate: 150 g (approx. 2 M)

-

Acetic Acid: 3 mL (approx. 0.05 M)

-

Acetylacetone: 2 mL (approx. 0.02 M)

-

Solvent: Distilled water to a total volume of 1000 mL.

-

Storage: Stable for several weeks at 4°C in a dark bottle.

Experimental Procedure

-

Sampling: Aliquot 2.0 mL of the hydrolysis sample (urine or buffer).

-

Incubation: Incubate at 60°C for 15 minutes (or 37°C for 60 minutes).

-

Measurement: Cool to room temperature and measure absorbance at 412 nm using a spectrophotometer.

-

Quantification: Calculate concentration using a standard curve prepared with known formaldehyde standards (

).

Validation Criteria

-

Linearity:

for the standard curve.[6] -

Interference: this compound itself does not react with acetylacetone; however, high concentrations of strong acid may shift the pH of the Nash reagent (buffered at pH ~6) and must be neutralized prior to assay.

References

-

Musher, D. M., & Griffith, D. P. (1974). Generation of formaldehyde from this compound: effect of pH and concentration, and antibacterial effect.[8][9] Antimicrobial Agents and Chemotherapy.[8]

-

Nash, T. (1953). The colorimetric estimation of formaldehyde by means of the Hantzsch reaction. Biochemical Journal.

-

FDA Label (2023). HIPREX (this compound hippurate) tablets USP - Prescribing Information. U.S. Food and Drug Administration.[2]

-

Strom, J. G., & Jun, H. W. (1993). Kinetics of hydrolysis of this compound. Journal of Pharmaceutical Sciences.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Evaluation of this compound for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hippurate? [synapse.patsnap.com]

- 4. Kinetics of hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound Hippurate used for? [synapse.patsnap.com]

- 6. rsc.org [rsc.org]

- 7. WO2015073275A1 - Formaldehyde test reagent - Google Patents [patents.google.com]

- 8. cdn.mdedge.com [cdn.mdedge.com]

- 9. Generation of formaldehyde from this compound: effect of pH and concentration, and antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]

The Renaissance of Urotropin: A Technical Chronicle of Methenamine

From Butlerov’s Flask to the Post-Antibiotic Era

Abstract

Methenamine (Hexamethylenetetramine), originally synthesized in 1859, represents a unique class of non-antibiotic antimicrobials. Unlike standard antibiotics that target specific bacterial metabolic pathways—driving resistance—this compound functions as a "prodrug" for formaldehyde, a non-specific denaturant. This guide analyzes the chemical genesis, pharmacokinetics, and formulation evolution of this compound, arguing for its renewed relevance in the age of Antimicrobial Resistance (AMR).

The Chemical Genesis (1859): Butlerov’s Condensation

The discovery of this compound is attributed to the Russian chemist Aleksandr Butlerov in 1859. While investigating the properties of "methylene glycol" (formaldehyde), Butlerov observed a crystalline precipitate formed upon the interaction of formaldehyde with ammonia.

The Reaction: The synthesis is a classic condensation reaction, notable for its atom economy and the formation of a cage-like adamantane structure.

Structural Significance: The resulting molecule, Hexamethylenetetramine (HMTA), possesses a highly symmetric, tertiary amine cage structure. This cage is stable at physiological pH (7.4), allowing it to circulate in the blood as an inert carrier. Its instability in acidic environments is the cornerstone of its therapeutic utility.

The Translational Leap (1894): Nicolaier’s Insight

Thirty-five years after Butlerov’s synthesis, Arthur Nicolaier, a German internist, introduced HMTA into clinical practice under the trade name Urotropin .

The Clinical Observation: Nicolaier observed that oral administration of Urotropin resulted in sterile urine in patients with cystitis, yet the blood remained unaffected. He deduced that the molecule was a "masked" antiseptic, releasing its active payload only where the pH dropped significantly—specifically in the renal tubule and bladder.

Key Insight: This was one of the first examples of a prodrug strategy in history, exploiting the differential pH between the systemic circulation (pH 7.4) and the urinary tract (pH 5.0–6.0).

Mechanistic Pharmacology: The Hydrolysis Kinetics

The mechanism of action is strictly hydrolytic. This compound itself has zero antimicrobial activity.[1] It must decompose into formaldehyde and ammonia.[2]

The Critical Variable: pH

The rate of hydrolysis (

-

pH 7.4 (Blood): Hydrolysis is negligible; half-life is effectively infinite regarding clinical dosing intervals.

-

pH 6.0 (Urine): Slow hydrolysis; bacteriostatic levels of formaldehyde may not be reached.

-

pH < 5.5 (Acidic Urine): Rapid hydrolysis; bactericidal concentrations of formaldehyde (>20 µg/mL) are generated.

Visualization: The Pharmacokinetic Pathway

The following diagram illustrates the "Trojan Horse" delivery mechanism of this compound.

Caption: Figure 1. Pharmacokinetic flow of this compound.[1][3] Stability in the blood (green) contrasts with activation in the bladder (red), driven exclusively by environmental pH.

Formulation Evolution: The Salt Strategy

Early failures with Urotropin were often due to the patient's urine not being acidic enough to trigger hydrolysis. To solve this, pharmaceutical chemists formulated this compound with weak organic acids.

The Dual Function of Salts:

-

Acidification: The acid moiety helps lower urinary pH.

-

Bacteriostasis: Some acids (like Mandelic) have mild antiseptic properties of their own.

| Compound | Molecular Weight | Solubility (Water) | Dosing Regimen | Clinical Note |

| This compound (Base) | 140.19 g/mol | High | N/A | Rarely used alone due to pH dependency. |

| This compound Mandelate | 292.33 g/mol | Soluble | 1g q.i.d (4x/day) | Mandelic acid requires higher doses to acidify urine effectively. |

| This compound Hippurate | 319.36 g/mol | Soluble | 1g b.i.d (2x/day) | Hippuric acid is a potent bacteriostat; preferred for compliance. |

Technical Protocols: Synthesis & Validation

As a researcher, you must be able to synthesize the core molecule and, more importantly, validate its mechanism (formaldehyde release) in vitro.

Protocol A: Synthesis of this compound (Butlerov Adaptation)

Objective: Produce high-purity Hexamethylenetetramine.

-

Reagents: 37% Formaldehyde solution (Formalin), 28% Ammonium Hydroxide.

-

Setup: Round-bottom flask equipped with a cooling bath and magnetic stirrer.

-

Procedure:

-

Place 100 mL of Formalin in the flask.

-

Slowly add 70 mL of Ammonium Hydroxide dropwise while maintaining temperature < 20°C (Reaction is Exothermic).

-

Observation: The solution will remain clear initially.

-

Evaporate the solution under vacuum (Rotary Evaporator) at 50°C until a thick paste forms.

-

Recrystallize the crude solid from ethanol.

-

-

Yield: White crystalline powder. Sublimes at 280°C without melting.

Protocol B: Validation of Release (Nash Assay)

Objective: Quantify formaldehyde release kinetics at varying pH levels. Why this works: The Nash reagent reacts specifically with formaldehyde to form diacetyldihydrolutidine (DDL), a yellow compound detectable at 412 nm.

-

Reagent Preparation (Nash Reagent):

-

Dissolve 15g Ammonium Acetate in water.

-

Add 0.3 mL Glacial Acetic Acid.

-

Add 0.2 mL Acetylacetone.

-

Dilute to 100 mL with distilled water.

-

-

Experimental Workflow:

-

Prepare 0.1M this compound solutions in buffers of pH 5.0, 6.0, and 7.4.

-

Incubate at 37°C.

-

At T=0, 1h, 2h, 4h: Aliquot 1 mL of sample.

-

Add 1 mL Nash Reagent to the aliquot.

-

Incubate at 60°C for 10 minutes (Color development).

-

Measure Absorbance at 412 nm.[4]

-

-

Data Analysis: Plot Absorbance vs. Time.

-

Success Criteria: pH 5.0 should show linear increase in absorbance; pH 7.4 should remain near baseline.

-

Modern Clinical Context: The Resistance Wall

This compound is currently experiencing a resurgence. The "Golden Age" of antibiotics pushed it into obscurity, but the "Post-Antibiotic Era" demands its return.

Why this compound?

-

No Resistance: Bacteria cannot develop resistance to formaldehyde; it is a general chemical denaturant, not a lock-and-key inhibitor.

-

Prophylaxis: Ideal for long-term suppression of UTIs in patients with catheters or spinal cord injuries, sparing carbapenems and fluoroquinolones for acute infections.

References

-

Butlerov, A. (1859).[5][6] Ueber einige Derivate des Jodmethylens. Annalen der Chemie und Pharmacie. (Historical Archive).

-

Nicolaier, A. (1894). Ueber die therapeutische Verwendung des Urotropin (Hexamethylentetramin).[1] Deutsche Medizinische Wochenschrift.

-

Strom, J.G. & Jun, H.W. (1993). Kinetics of Hydrolysis of this compound. Journal of Pharmaceutical Sciences.

-

Loeb, M., et al. (2022). This compound hippurate for preventing urinary tract infections. Cochrane Database of Systematic Reviews.

-

Nash, T. (1953).[7] The colorimetric estimation of formaldehyde by means of the Hantzsch reaction. Biochemical Journal.

Sources

A Comprehensive Technical Guide to the Synthesis of Methenamine for Pharmaceutical Research and Development

Foreword

Methenamine, a cornerstone molecule in both synthetic chemistry and medicine, presents a classic yet elegant example of controlled chemical synthesis. Its journey from simple precursors—formaldehyde and ammonia—to a complex, cage-like heterocycle is a process governed by fundamental principles of nucleophilic addition and condensation. For the modern researcher in drug development, a mastery of this synthesis is not merely an academic exercise. It is the foundation for producing a critical urinary antiseptic and a versatile scaffold for more complex molecular architectures. This guide is crafted to move beyond a simple recitation of steps, offering instead a deep, mechanistic understanding and a field-proven, validated protocol. We will explore the causality behind each experimental choice, ensuring that the synthesis is not just reproducible, but also intelligently adaptable and, above all, safe.

The Strategic Importance of this compound in Modern Medicine

First discovered in 1859, this compound (also known as hexamine or urotropine) remains a clinically relevant therapeutic agent, primarily for the prophylactic treatment of recurrent urinary tract infections (UTIs).[1][2] Unlike traditional antibiotics, this compound's efficacy does not lead to bacterial resistance, a feature of increasing importance in an era of growing antimicrobial resistance (AMR).[1] Its mechanism of action is elegantly simple: in the acidic environment of the lower urinary tract (pH < 6), it hydrolyzes to generate formaldehyde and ammonia.[1][3] Formaldehyde, a non-specific bactericidal agent, acts by denaturing bacterial proteins and nucleic acids, effectively sterilizing the urine.[1]

Beyond its direct use, the adamantane-like structure of this compound makes it a valuable and rigid building block in organic synthesis, serving as a precursor in the production of various active pharmaceutical ingredients (APIs) and other specialized chemical entities, including the well-known Delepine reaction for synthesizing primary amines.[4][5]

Reaction Mechanism: From Simple Precursors to a Complex Cage

The synthesis of this compound is a condensation reaction that proceeds with a nearly quantitative yield from aqueous formaldehyde and ammonia.[5] The overall stoichiometry of this exothermic reaction is as follows:

6CH₂O + 4NH₃ → (CH₂)₆N₄ + 6H₂O

The formation of the intricate, symmetrical cage structure of this compound is not a single event but a cascade of nucleophilic additions and dehydration steps. A scientifically grounded, though simplified, mechanistic pathway is outlined below.

-

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of ammonia on the electrophilic carbonyl carbon of formaldehyde, forming an unstable aminomethanol (hemiaminal) intermediate.[6][7]

-

Dehydration to Imine: This hemiaminal readily undergoes dehydration to form methanimine (CH₂=NH), a highly reactive species.[6][8]

-

Cyclization and Cage Formation: Methanimine molecules, along with additional formaldehyde and ammonia, undergo a complex series of additions and cyclizations to build the final, thermodynamically stable tetraazaadamantane structure of this compound.[4][8]

This mechanistic flow underscores the reaction's reliance on fundamental carbonyl chemistry and highlights the stepwise assembly of the final product.

Caption: Figure 1: Simplified mechanistic pathway of this compound synthesis.

A Validated Laboratory Protocol for High-Purity this compound Synthesis

This protocol is a self-validating system designed for safety, high yield, and purity. Adherence to the described parameters, particularly temperature control, is critical for success.

Materials & Equipment

| Reagent / Material | Equipment |

| Formaldehyde Solution (37% w/w, aq.) | 500 mL Three-neck Round-bottom Flask |

| Ammonium Hydroxide Solution (28-30% w/w) | Magnetic Stirrer Hotplate |

| Isopropanol (for washing) | Large Magnetic Stir Bar |

| Distilled Water | 250 mL Dropping Funnel |

| Ice | Thermometer (-10 to 110 °C) |

| Large Crystallizing Dish or Beaker | |

| Buchner Funnel and Vacuum Flask | |

| Filter Paper | |

| Rotary Evaporator (recommended) |

Experimental Workflow

The synthesis follows a logical progression from controlled reaction to product isolation and purification.

Caption: Figure 2: Step-by-step experimental workflow for synthesis.

Step-by-Step Methodology

-

Reaction Setup: Place 150 g of 37% formaldehyde solution into a 500 mL three-neck round-bottom flask equipped with a large magnetic stir bar and a thermometer. Begin vigorous stirring and place the flask in a large ice/water bath to chill the contents to below 10°C.

-

Controlled Addition: Charge a 250 mL dropping funnel with 125 g of 28-30% ammonium hydroxide solution. Add the ammonia solution dropwise to the stirring, chilled formaldehyde solution over a period of 45-60 minutes. Causality: The reaction is highly exothermic; slow addition and external cooling are essential to prevent boiling of the reactants (loss of material) and the formation of polymeric side products.[9][10][11] The internal temperature must be maintained below 20°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for an additional 30 minutes. The solution should be clear.

-

Concentration: The reaction mixture is a dilute solution of this compound.[11] Concentrate the solution under reduced pressure using a rotary evaporator with the water bath set to 50-60°C. Reduce the volume until it is approximately one-third of the original, or until significant crystal precipitation begins.

-

Crystallization: Transfer the warm, concentrated slurry to a beaker or crystallizing dish and place it in an ice bath. Allow it to cool undisturbed for at least 1 hour to maximize crystal formation.

-

Isolation: Collect the white, crystalline this compound product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with two small portions of cold isopropanol to remove residual water and any soluble impurities.

-

Drying: Dry the product in a vacuum desiccator or a vacuum oven at 50°C to a constant weight. The expected yield is 85-95% based on the limiting reagent (formaldehyde). The final product should be a free-flowing, white crystalline powder.

Critical Process Parameters and Optimization

For reproducible, high-purity synthesis, several parameters must be rigorously controlled. This is true for both laboratory and industrial-scale production.[11]

| Parameter | Impact and Rationale | Recommended Control |

| Temperature | The high exothermicity of the reaction can lead to loss of volatile reactants and the formation of undesirable resinous by-products at elevated temperatures.[11] | Maintain reaction temperature below 20°C during ammonia addition using an ice bath and controlled addition rate. |

| Stoichiometry | The molar ratio of 6:4 (formaldehyde:ammonia) is defined by the reaction. A slight excess of ammonia is often used to ensure complete consumption of formaldehyde, which is more difficult to remove during workup.[11][12] | Use the stoichiometric amounts as described in the protocol, or a slight (2-5%) molar excess of ammonia. |

| Concentration | While the reaction occurs in solution, final product isolation requires crystallization. The concentration step is key to achieving a supersaturated solution that yields a high recovery of solid product.[11][12] | Vacuum concentration is superior to atmospheric boiling as it avoids thermal degradation of the product. |

| pH | The reaction proceeds efficiently in the alkaline conditions created by mixing the reactants. No external pH adjustment is necessary. | Monitor initial reactants; no pH adjustment is required during the reaction. |

Safety & Hazard Management

A robust understanding of the hazards associated with the reactants is mandatory for safe execution.

-

Formaldehyde: A known carcinogen and a severe irritant to the skin, eyes, and respiratory system. All handling must occur within a certified chemical fume hood.[13][14]

-

Ammonium Hydroxide: Corrosive and causes severe skin and eye burns. The vapor is extremely irritating to the respiratory tract. Handle only in a fume hood.

-

This compound: A flammable solid and can cause skin irritation or allergic skin reactions in sensitive individuals.[13][15]

Essential Personal Protective Equipment (PPE):

-

Splash-proof safety goggles

-

Chemical-resistant gloves (nitrile is acceptable for incidental contact)

-

Flame-retardant lab coat

All waste should be disposed of according to institutional hazardous waste guidelines.

References

- Allen Press. (n.d.). Formaldehyde to urotropine.

- Hexamine / Urotropine : Synthesis. (2020, May 31). YouTube.

- Reaction of Formaldehyde with Ammonia| Urotropine structure| Carbonyl Compound| Class-12|. (2023, February 3). YouTube.

-

Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved from [Link]

- Google Patents. (n.d.). US4001231A - Process for making a this compound salt of an optically active acid.

-

The Pulsar Engineering. (2022, July 8). Validating this compound Synthesis using Raman Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). AU2017273431A1 - Processes for producing this compound mandelate.

- Google Patents. (n.d.). RU2198887C1 - Method of synthesis of hexamethylenetetramine (urotropin).

- Google Patents. (n.d.). CN103030837B - Ultrafine this compound production process.

-

Scribd. (n.d.). Synthesis of Hexamine from Formaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Exposome-Explorer. (2005, September 10). Material Safety Data Sheet - Hexamethylenetetramine. Retrieved from [Link]

-

Pharmacy Infoline. (n.d.). BP607P Medicinal Chemistry Practical: Hexamine Synthesis Guide. Retrieved from [Link]

-

Cole-Parmer. (2018, June 22). SAFETY DATA SHEET - this compound. Retrieved from [Link]

-

Aldehydes India. (n.d.). PROCESS TECHNOLOGY” FOR HEXA METHYLENE TETRA AMINE (H.M.T. / HEXAMINE / UROTROPINE) MANUFACTURE WRITE. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for reaction of formaldehyde and ammonia. Retrieved from [Link]

-

YouTube. (2024, March 18). Making Methylamine 3 Ways. Retrieved from [Link]

-

ASM Journals. (n.d.). Generation of Formaldehyde from this compound: Effect of pH and Concentration, and Antibacterial Effect. Retrieved from [Link]

-

Pipeline Prospector. (n.d.). This compound Hippurate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Kinetics of hexamine crystallization in industrial scale. Retrieved from [Link]

-

PMC. (2022, November 1). This compound hippurate to prevent recurrent urinary tract infections in older women: protocol for a randomised, placebo-controlled trial (ImpresU). Retrieved from [Link]

-

Erowid. (n.d.). Methylamine Synthesis FAQ. Retrieved from [Link]

-

ET Pharma. (2025, March 12). Zydus this compound Hippurate tablet gets FDA final nod. Retrieved from [Link]

-

PharmaCompass. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (1970). Synthesis of amino acids by the heating of formaldehyde and ammonia. Retrieved from [Link]

-

ResearchGate. (2017). Characterisation of the reaction mechanism between ammonia and formaldehyde from the topological analysis of ELF and catastrophe theory perspective. Retrieved from [Link]

- Allen Press. (n.d.). Formaldehyde reacts with excess of ammonia to give.

-

ResearchGate. (n.d.). Reaction kinetics of the formation of hexamethylenetetramine. Retrieved from [Link]

-

MDPI. (2024, September 26). Synthesis of Hexamethylenetetramine Mono- and Di(P-Methoxyphenylacetochloride). Retrieved from [Link]

-

MDPI. (n.d.). Development of an LC–MS/MS Assay and Toxicokinetic Characterization of Hexamethylenetetramine in Rats. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound hippurate to prevent recurrent urinary tract infections in older women: protocol for a randomised, placebo-controlled trial (ImpresU) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. youtube.com [youtube.com]

- 5. Delepine reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Formaldehyde to urotropine [allen.in]

- 9. m.youtube.com [m.youtube.com]

- 10. scribd.com [scribd.com]

- 11. aldehydesindia.in [aldehydesindia.in]

- 12. THE PULSAR Engineering [thepulsar.be]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. pharmacyinfoline.com [pharmacyinfoline.com]

Exploring the Potential of Methenamine as a Corrosion Inhibitor

A Technical Guide for Materials Scientists and Industrial Chemists

Executive Summary

Methenamine (Hexamethylenetetramine or HMTA) has emerged as a critical organic corrosion inhibitor, particularly for carbon steel in acidic environments like hydrochloric (HCl) and sulfuric acid (H

Introduction: The Chemo-Industrial Context

In industrial descaling and oil-well acidizing, mild steel is exposed to aggressive acidic media.[1] Without inhibition, the metal suffers rapid anodic dissolution (

This compound (

Mechanistic Profiling: Adsorption & Hydrolysis

The protective mechanism is not static.[1][3] It involves a competitive adsorption process where HMTA molecules displace water and aggressive anions (Cl

Key Mechanistic Pathways:

-

Protonation: In acidic media, the nitrogen atoms in HMTA protonate (

). -

Electrostatic Adsorption (Physisorption): The positively charged

species is electrostatically attracted to the metal surface, which may be negatively charged due to the specific adsorption of anions (like Cl -

Chemisorption: Unprotonated electron pairs on Nitrogen donate electrons to the empty d-orbitals of Iron (Fe), forming coordinate bonds.

-

Hydrolysis Product Inhibition: HMTA hydrolyzes to Formaldehyde (

), which polymerizes or adsorbs, reinforcing the barrier.

Figure 1: Mechanistic Pathway of this compound Inhibition

Caption: Figure 1.[4] Dual-pathway mechanism showing competitive adsorption and hydrolysis-assisted film formation on steel substrates.

Experimental Framework: Validating Efficacy

To rigorously evaluate HMTA, one must correlate gravimetric data with electrochemical kinetics.

4.1. Materials & Preparation

-

Substrate: Mild steel coupons (e.g., API 5L X65 or C1018).

-

Pre-treatment: Abraid with SiC paper (grades 400–1200), degrease with acetone, wash with double-distilled water, and dry in warm air. Rationale: A uniform surface roughness is critical for reproducible adsorption isotherms.

-

Medium: 1.0 M HCl prepared from analytical grade 37% HCl.

4.2. Protocol 1: Gravimetric Analysis (Weight Loss)

This is the "ground truth" measurement for corrosion rates.

-

Weighing: Measure initial weight (

) of coupons ( -

Immersion: Suspend coupons in 1.0 M HCl with varying HMTA concentrations (e.g., 1 mM – 10 mM) for a fixed time (e.g., 6 hours) at 303 K.

-

Cleaning: Remove, scrub with a bristle brush under running water (to remove corrosion products), wash with acetone, dry, and re-weigh (

). -

Calculation:

Where

Table 1: Representative Inhibition Efficiency of HMTA in 1 M HCl

| Concentration (mM) | Corrosion Rate (mg cm | Inhibition Efficiency ( | Surface Coverage ( |

| Blank (0.0) | 12.50 | - | - |

| 1.0 | 4.12 | 67.0 | 0.67 |

| 5.0 | 1.87 | 85.0 | 0.85 |

| 10.0 | 0.95 | 92.4 | 0.92 |

| 20.0 | 0.88 | 93.0 | 0.93 |

Note: Efficiency typically plateaus; increasing concentration beyond the "critical micelle-like" concentration yields diminishing returns.

4.3. Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS distinguishes between solution resistance (

Workflow:

-

Cell Setup: Three-electrode cell. Working Electrode (Steel), Counter Electrode (Platinum foil), Reference Electrode (Ag/AgCl or SCE).[5]

-

OCP Stabilization: Immerse sample for 30 mins until Open Circuit Potential stabilizes (drift < 1 mV/min).

-

Frequency Sweep: Apply 10 mV AC amplitude; sweep from 100 kHz to 10 mHz.

-

Analysis: Fit data to a Randles circuit (

).-

Expectation: As HMTA concentration increases,

(diameter of the Nyquist semi-circle) increases, and

-

Figure 2: Electrochemical Experimental Workflow

Caption: Figure 2. Electrochemical workflow ensuring steady-state surface conditions before perturbation.

Data Analysis & Interpretation

5.1. Adsorption Isotherms

To confirm the mechanism, fit surface coverage (

5.2. Thermodynamic Parameters

Calculate the Free Energy of Adsorption (

-

Interpretation:

- kJ/mol: Physisorption (Electrostatic).[6]

- kJ/mol: Chemisorption (Covalent bonding).

-

HMTA typically exhibits values between -20 and -35 kJ/mol, indicating a mixed mode of adsorption dominated by physisorption but reinforced by chemical interactions [2].

Synergistic Enhancement: The "Iodide Effect"

HMTA alone is effective, but its performance can be supercharged by adding halide ions, specifically Potassium Iodide (KI).

The Mechanism of Synergism:

Iodide ions (

-

Result: Inhibition efficiency can jump from ~85% to >95% with trace additions of KI [3].

-

Application Note: Always screen for synergism if cost-reduction is a goal; less HMTA is needed if KI is present.

References

-

Hexamethylenetetramine as a corrosion inhibitor in hydrochloric acid solution. Source: Atlantis Press / ICSEEE 2016 [Link][7][8][9]

-

The inhibitive effect of hexamethylenetetramine on the acid corrosion of steel. Source: ResearchGate / Corrosion Science [Link]

-

Synergistic effect of potassium iodide in controlling the corrosion of steel. Source: ResearchGate [Link]

-

Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment. Source: National Institutes of Health (NIH) [Link]

Sources

- 1. Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base: Gravimetric, Thermodynamic, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adsorption Mechanism, Kinetics, Thermodynamics, and Anticorrosion Performance of a New Thiophene Derivative for C-Steel in a 1.0 M HCl: Experimental and Computational Approaches [mdpi.com]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. mdpi.com [mdpi.com]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. Adsorption and thermodynamic studies of the corrosion Inhibition effect of Desmodium adscendens (Swartz) extract on carbon steel in 2 M HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. atlantis-press.com [atlantis-press.com]

Theoretical Studies on the Electronic Structure of Methenamine

Executive Summary: The Adamantane-Like Cage

Methenamine (Hexamethylenetetramine, HMTA,

This guide dissects the quantum chemical properties of this compound, moving from its rigid

Computational Methodology: The Standard of Truth

To accurately model the electronic structure of this compound, specific levels of theory are required to balance computational cost with chemical accuracy.

Recommended Theoretical Model

For organic amines and cage-like structures, the following protocol is the industry standard for generating reliable electronic descriptors:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional effectively captures the electron correlation energy required for accurate bond lengths in C-N systems.

-

Basis Set: 6-311++G(d,p) .

-

Diffuse functions (++): Critical for describing the lone pair electrons on the four nitrogen atoms, which extend further from the nucleus.

-

Polarization functions (d,p): Essential for the strained cage geometry, allowing orbitals to distort and accommodate the angular strain.

-

Self-Validation Protocol

A theoretical model is only as good as its alignment with physical reality. Validation must be performed against:

-

Symmetry Check: The optimized geometry must strictly adhere to

point group symmetry . -

Dipole Moment: Due to perfect tetrahedral symmetry, the calculated dipole moment (

) must be 0.00 Debye . Any deviation indicates a symmetry-breaking error in the optimization grid. -

Ionization Potential (IP): The calculated HOMO energy should correlate with the experimental vertical ionization potential of ~8.5 eV [1].

Geometric & Electronic Architecture

Structural Parameters

This compound consists of four nitrogen atoms at the vertices of a tetrahedron and six methylene (

| Parameter | Theoretical (B3LYP) | Experimental (XRD/GED) | Significance |

| Symmetry | High stability; non-polar. | ||

| Bond Length (C-N) | 1.472 Å | 1.476 Å | Typical single bond; minimal conjugation. |

| Bond Angle (N-C-N) | ~113° | 113.6° | Close to tetrahedral ( |

| Dipole Moment | 0.00 D | 0.00 D | Perfect cancellation of individual bond dipoles.[6] |

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is governed by its Frontier Orbitals.

-

HOMO (Highest Occupied Molecular Orbital): Primarily composed of the non-bonding lone pair electrons on the four Nitrogen atoms. This confirms the molecule acts as a nucleophile (proton acceptor).

-

LUMO (Lowest Unoccupied Molecular Orbital): Located on the C-N antibonding orbitals (

). Population of the LUMO (via electron back-donation from a metal surface) weakens the cage, facilitating ring opening. -

Energy Gap (